1,3-Dibromo-2-ethoxy-5-isopropylbenzene
Description
Significance of Highly Substituted Arene Scaffolds in Advanced Chemical Research
Highly substituted arene scaffolds are fundamental structural units found in a vast array of functional molecules, including pharmaceuticals, agrochemicals, natural products, dyes, and polymers. nih.govrsc.orgopenaccessjournals.commdpi.com The specific arrangement and nature of the substituents on the benzene (B151609) ring directly dictate the molecule's physical, chemical, and biological properties. rsc.org Consequently, the development of efficient and selective methods for constructing these polysubstituted systems is a primary focus of contemporary organic chemistry. nih.govrsc.org
The synthesis of these complex aromatic compounds presents significant challenges, such as controlling regioselectivity to form the desired isomer. numberanalytics.com Methodologies to create these structures range from traditional electrophilic aromatic substitution and nucleophilic aromatic substitution to more advanced transition-metal-catalyzed cross-coupling reactions and direct C–H functionalization. nih.govnumberanalytics.com Organocatalytic benzannulation has also emerged as a powerful strategy for assembling diverse arene architectures under mild conditions. rsc.org The ability to construct these scaffolds with precision is crucial for discovering new materials and therapeutic agents. openaccessjournals.comresearchgate.net For instance, replacing benzene rings with sp³-rich bioisosteres is a common strategy in medicinal chemistry to enhance properties like solubility and metabolic stability. researchgate.netacs.org
Contextualizing 1,3-Dibromo-2-ethoxy-5-isopropylbenzene within Brominated Aromatic Ether Chemistry
This compound is a specific example of a polysubstituted aromatic ether. Its structure contains an ethoxy group, an isopropyl group, and two bromine atoms arranged on a benzene ring. This combination of functional groups makes it a potentially valuable building block in organic synthesis.
Physicochemical Properties: Below is a table detailing the known properties of this compound and related brominated aromatic compounds.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 2379321-83-0 achemblock.com | C₁₁H₁₄Br₂O achemblock.com | 322.04 achemblock.com |
| 1,3-Dibromo-5-isopropylbenzene (B1302843) | 62655-20-3 chemicalbook.com | C₉H₁₀Br₂ chemicalbook.com | 277.98 chemicalbook.comscbt.com |
| 1,3-Dibromo-5-ethoxybenzene | 100372-92-5 | C₈H₈Br₂O nih.gov | 280.0 |
| 1,3-Dibromo-5-(trifluoromethoxy)benzene | 207226-31-1 sigmaaldrich.com | C₇H₃Br₂F₃O sigmaaldrich.com | 319.90 sigmaaldrich.com |
| 1,3-Dibromo-2,5-dichlorobenzene | 81067-41-6 nih.gov | C₆H₂Br₂Cl₂ nih.gov | 304.79 nih.gov |
Data compiled from multiple chemical information sources.
The chemistry of brominated aromatic compounds is well-established. Bromine atoms are excellent leaving groups in nucleophilic aromatic substitution and are key participants in a wide variety of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). researchgate.net This reactivity allows for the sequential and selective introduction of new functional groups at the positions of the bromine atoms.
In the case of this compound, the ethoxy group is an ortho-, para-directing activator in electrophilic aromatic substitution reactions, while the bromine atoms are deactivating. numberanalytics.comyoutube.com The interplay between the activating ether and the deactivating halogens, along with the steric bulk of the isopropyl group, would carefully modulate the reactivity of the aromatic ring. This compound could serve as a precursor to complex molecules where the bromine atoms are replaced to build more intricate structures, making it a tailored starting material for targeted syntheses.
Overview of Research Directions in Synthetic Organic Chemistry Pertaining to Complex Aromatic Systems
The synthesis of complex aromatic systems is a dynamic field of research, driven by the need for novel functional molecules. nih.gov Current research directions are focused on improving efficiency, selectivity, and sustainability.
Key research trends include:
Development of Novel Synthetic Methodologies: Chemists are continuously exploring new reactions and strategies to build complex aromatic frameworks. numberanalytics.com This includes the refinement of cross-coupling reactions, the discovery of new cyclization reactions, and the expansion of C-H activation techniques, which allow for the direct functionalization of arene C-H bonds. nih.govnumberanalytics.com
Stepwise and Supramolecular Synthesis: There is a growing interest in moving beyond one-step self-assembly processes towards multi-step syntheses that combine both covalent and noncovalent interactions. nih.govacs.org This approach, inspired by total synthesis, allows for the construction of highly complex and ordered molecular systems with greater control. nih.govacs.org
Organocatalysis: The use of small organic molecules as catalysts (organocatalysis) has gained significant traction for the synthesis of polysubstituted arenes. rsc.org These methods often proceed under mild conditions and can provide excellent chemo-, regio-, and stereoselectivity without the need for metal catalysts. rsc.org
Sustainable Chemistry: A significant push in modern synthesis involves the use of safer and more environmentally benign reagents and processes. For example, research into alternatives for molecular bromine in bromination reactions aims to reduce hazards associated with this toxic and corrosive reagent. nih.gov In-situ generation of brominating agents in continuous flow systems represents a safer and more sustainable approach. nih.gov
Synthesis of Bioisosteres: In medicinal chemistry, a major research direction is the design and synthesis of novel scaffolds that can mimic the structural and electronic properties of aromatic rings (bioisosteres). researchgate.netacs.org These sp³-rich motifs often lead to improved pharmacological properties, such as enhanced solubility and metabolic stability, while maintaining biological activity. researchgate.netacs.org
Structure
3D Structure
Properties
IUPAC Name |
1,3-dibromo-2-ethoxy-5-propan-2-ylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Br2O/c1-4-14-11-9(12)5-8(7(2)3)6-10(11)13/h5-7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYCNHRPWCEBJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)C(C)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,3 Dibromo 2 Ethoxy 5 Isopropylbenzene
Electrophilic Aromatic Substitution Strategies
Electrophilic aromatic substitution (EAS) is a fundamental method for the functionalization of benzene (B151609) rings. The synthesis of 1,3-dibromo-2-ethoxy-5-isopropylbenzene via EAS can be approached in two main ways: direct bromination of a pre-functionalized benzene ring or introduction of the alkyl and alkoxy groups prior to halogenation.
Regioselective Bromination of Substituted Benzene Precursors
The direct bromination of a benzene ring already bearing ethoxy and isopropyl groups is a potential synthetic route. The success of this approach hinges on the directing effects of these substituents to achieve the desired 1,3-dibromo substitution pattern.
In electrophilic aromatic substitution, the substituents on the benzene ring govern the regioselectivity of the reaction. Alkoxy groups, such as the ethoxy group (-OEt), are powerful activating groups and are ortho, para-directors. This is due to the ability of the oxygen atom's lone pairs to donate electron density to the aromatic ring through resonance, which stabilizes the carbocation intermediate (arenium ion) formed during the substitution at the ortho and para positions.
Conversely, alkyl groups, like the isopropyl group (-CH(CH₃)₂), are weakly activating and are also ortho, para-directors. This directing effect is primarily due to the inductive effect, where the alkyl group donates electron density through the sigma bond, and hyperconjugation, which also stabilizes the arenium ion intermediate at the ortho and para positions.
When both an alkoxy and an alkyl group are present on the benzene ring, the more powerful activating group will dominate the directing effect. In the case of a precursor like 2-ethoxy-5-isopropylbenzene, the ethoxy group is a significantly stronger activator than the isopropyl group. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the ethoxy group. The positions ortho to the ethoxy group are C1 and C3, and the position para is C4. However, the C4 position is already occupied by the isopropyl group. Thus, bromination would be directed to the C1 and C3 positions.
| Substituent | Activating/Deactivating | Directing Effect |
| -OCH₂CH₃ (Ethoxy) | Strongly Activating | ortho, para |
| -CH(CH₃)₂ (Isopropyl) | Weakly Activating | ortho, para |
The conditions under which a bromination reaction is carried out can influence the product distribution, a concept known as kinetic versus thermodynamic control.
Kinetic Control: At lower temperatures, the reaction is typically under kinetic control, meaning the major product is the one that is formed the fastest. This is usually the product that proceeds through the lowest energy transition state. In electrophilic aromatic substitution, this often corresponds to substitution at the most electronically activated and sterically accessible position.
Thermodynamic Control: At higher temperatures, the reaction may become reversible, leading to thermodynamic control. Under these conditions, the major product is the most stable one, which may not necessarily be the one that forms the fastest.
In the bromination of a polysubstituted benzene, steric hindrance can play a significant role. While the ethoxy group strongly directs to the ortho positions (C1 and C3), the presence of the bulky isopropyl group at C5 might introduce some steric hindrance, potentially affecting the rate of substitution at the adjacent C1 and C3 positions. However, given that both target positions are electronically favored, careful control of reaction conditions, such as temperature and the choice of brominating agent (e.g., Br₂ with a Lewis acid catalyst, or N-bromosuccinimide), would be crucial to optimize the yield of the desired 1,3-dibromo isomer. For many electrophilic aromatic substitutions, the product distribution is primarily under kinetic control.
| Control Type | Reaction Conditions | Major Product |
| Kinetic | Lower Temperature, Irreversible | Fastest formed product |
| Thermodynamic | Higher Temperature, Reversible | Most stable product |
Alkylation and Alkoxylation Preceding Halogenation
A more controlled approach to the synthesis of this compound involves the sequential introduction of the substituents onto the benzene ring, culminating in the halogenation step. A plausible synthetic pathway could begin with the synthesis of a suitable phenol derivative.
For instance, one could start with the synthesis of 2-ethoxy-5-isopropylphenol. This could potentially be achieved through the Friedel-Crafts alkylation of an appropriate ethoxyphenol or the etherification of an isopropylphenol. Once 2-ethoxy-5-isopropylphenol is obtained, it can be subjected to bromination. The hydroxyl group is a very strong activating ortho, para-director. However, direct bromination of phenols can be aggressive and lead to multiple substitutions and oxidation. Therefore, the hydroxyl group might be protected before bromination, or the reaction conditions would need to be carefully controlled.
Alternatively, starting from a commercially available substituted phenol, such as 2-isopropylphenol, one could first introduce the ethoxy group via Williamson ether synthesis, followed by bromination. The solvent can play a role in the regioselectivity of the bromination of phenols.
Advanced Cross-Coupling Approaches for Aryl Bromide Incorporation
Modern synthetic organic chemistry offers powerful tools for the formation of carbon-carbon and carbon-halogen bonds. Palladium-catalyzed cross-coupling reactions provide an alternative and often more selective method for the synthesis of aryl bromides.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
The Suzuki-Miyaura coupling reaction is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. While typically used to form carbon-carbon bonds, modifications of this and related cross-coupling reactions can be used to introduce bromine atoms.
However, a more direct application of Suzuki-Miyaura coupling in the synthesis of this compound would likely involve building the substituted benzene ring from smaller fragments. For example, a suitably substituted dihalobenzene could be coupled with an organoboron reagent.
A hypothetical Suzuki-Miyaura approach could involve a starting material like 1,3-dibromo-2-ethoxybenzene. This compound could then undergo a Suzuki-Miyaura coupling with an isopropylboronic acid or a related organoboron reagent in the presence of a palladium catalyst and a base to introduce the isopropyl group at the 5-position. The reactivity of the C-Br bonds in 1,3-dibromo-2-ethoxybenzene would need to be considered to achieve selective mono-alkylation.
| Reaction Component | Example | Role |
| Aryl Halide | 1,3-dibromo-2-ethoxybenzene | Electrophile |
| Organoboron Reagent | Isopropylboronic acid | Nucleophile |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates the catalytic cycle |
| Base | Na₂CO₃, K₃PO₄ | Activates the organoboron reagent |
This approach offers the advantage of building the molecule in a convergent manner, which can be more efficient and offer better control over the final substitution pattern compared to sequential electrophilic aromatic substitutions.
Other Transition-Metal Catalyzed Coupling Strategies for C–C and C–O Bond Formation
The construction of the target molecule, this compound, involves the formation of a key carbon-oxygen (C–O) bond for the ethoxy group. Transition-metal catalysis offers a powerful and versatile toolkit for such transformations, particularly on highly substituted or sterically hindered aromatic rings. chemicalbook.com
One of the most prominent methods for forging aryl ether bonds is the Buchwald-Hartwig amination , which can be adapted for C–O coupling. This reaction typically employs a palladium catalyst to couple an aryl halide (or triflate) with an alcohol. In a hypothetical synthesis of our target compound, a plausible precursor would be 1,3,5-tribromo-2-hydroxy-5-isopropylbenzene or a related polyhalogenated phenol. The hydroxyl group could be coupled with ethanol in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., XPhos, SPhos), and a base.
Another relevant strategy is the Ullmann condensation . While traditionally a copper-catalyzed reaction requiring harsh conditions, modern ligand-accelerated Ullmann-type reactions can proceed under milder conditions, making them more compatible with complex molecules. This could be an alternative to palladium-catalyzed methods for introducing the ethoxy group onto a brominated phenol precursor.
For the formation of C–C bonds, such as potentially introducing the isopropyl group at a late stage, reactions like the Suzuki-Miyaura coupling (coupling an aryl halide with an organoboron reagent) or the Negishi coupling (using an organozinc reagent) are indispensable. chemicalbook.com These reactions are known for their high functional group tolerance. For instance, a di-bromo-ethoxy-benzene precursor could be coupled with an isopropylboronic acid derivative or isopropylzinc chloride to install the final substituent.
The choice of catalyst, ligand, and reaction conditions is critical and must be optimized to overcome the steric hindrance imposed by the multiple substituents on the aromatic ring.
Table 1: Overview of Relevant Transition-Metal Catalyzed Coupling Reactions
| Reaction Name | Bond Formed | Typical Reactants | Catalyst System (Example) |
|---|---|---|---|
| Buchwald-Hartwig | C–O | Aryl Halide + Alcohol | Pd(OAc)₂, XPhos, Cs₂CO₃ |
| Ullmann Condensation | C–O | Aryl Halide + Alcohol | CuI, Phenanthroline, K₂CO₃ |
| Suzuki-Miyaura | C–C | Aryl Halide + Boronic Acid | Pd(PPh₃)₄, Na₂CO₃ |
Organocatalytic and Metal-Free Benzannulation Routes to Substituted Aromatic Rings
Benzannulation strategies involve the construction of the aromatic ring itself from acyclic or non-aromatic precursors. These methods are particularly powerful for creating highly substituted patterns that are difficult to achieve through sequential substitution on a pre-existing benzene ring.
While specific organocatalytic routes to this compound are not documented, one can envision a strategy based on established principles. For instance, a [4+2] cycloaddition (Diels-Alder reaction) between a suitably substituted diene and a dienophile, followed by an aromatization step, could theoretically construct the core. An organocatalyst could be employed to control the stereochemistry of the initial cycloadduct, although this is less critical if the final product is aromatic.
Metal-free approaches are gaining traction to avoid issues of catalyst cost and toxicity. nih.gov Light-enabled or photochemical reactions represent a frontier in this area. For example, photo-catalyzed C-C and C-O cross-couplings have been developed that proceed without a transition metal, often using an organic photosensitizer. nih.gov A hypothetical metal-free route to our target molecule might involve the photochemical coupling of an aryl triflate precursor with ethanol. nih.gov
Furthermore, cyclotrimerization of alkynes is a classic metal-catalyzed method to form benzene rings, but metal-free variants are emerging. Constructing the specific 1,2,3,5-substitution pattern of the target molecule via such a route would require carefully designed and highly functionalized alkyne precursors, representing a significant synthetic challenge.
Multistep Synthetic Sequences for Complex Aromatic Architectures
The synthesis of a polysubstituted benzene like this compound requires careful strategic planning, often best approached through retrosynthetic analysis. The order of introducing substituents is critical due to their electronic and steric directing effects in electrophilic aromatic substitution (EAS).
A plausible retrosynthetic pathway is outlined below:
Target: this compound. The final step could be the introduction of one of the bromine atoms.
Precursor 1: 3-Bromo-2-ethoxy-5-isopropylbenzene. The ethoxy and isopropyl groups are both ortho, para-directing. Bromination of this precursor would likely lead to a mixture of isomers, with substitution occurring at positions ortho and para to the activating groups. Steric hindrance from the adjacent isopropyl and ethoxy groups might direct the second bromine to the desired C1 position.
Precursor 2: 2-Ethoxy-5-isopropylbenzene. This could be formed by the etherification (e.g., Williamson ether synthesis or Buchwald-Hartwig coupling) of the corresponding phenol.
Precursor 3: 2-Hydroxy-5-isopropylbenzene (4-isopropylphenol). This is a commercially available starting material.
Alternative Precursor 3: 1,3-Dibromo-5-isopropylbenzene (B1302843). This related compound can be synthesized from 2,6-dibromo-4-isopropylaniline (B1295397). chemicalbook.com Introducing an ethoxy group onto this scaffold would require a nucleophilic aromatic substitution (SNA) or a metal-catalyzed process. Given the electron-rich nature of the ring, an SNA reaction would be challenging unless activated by other means. More likely, a sequence involving lithiation followed by reaction with an electrophilic oxygen source could be explored.
Proposed Forward Synthesis:
A logical forward sequence would start with a commercially available and appropriately substituted material to control the regiochemistry.
Step 1: Friedel-Crafts Alkylation: Reaction of phenol with 2-chloropropane and a Lewis acid catalyst to form 4-isopropylphenol.
Step 2: Etherification: Conversion of the phenol to an ethyl ether using ethyl iodide and a base (e.g., K₂CO₃) to yield 4-ethoxyisopropylbenzene.
Step 3: Directed Bromination: The ethoxy and isopropyl groups are both strongly activating and ortho, para-directing. Bromination of 4-ethoxyisopropylbenzene would be directed to the positions ortho to both groups (C2 and C6 relative to the ethoxy group). A double bromination using excess bromine could potentially yield the desired this compound directly, although controlling the reaction to avoid over-bromination or isomeric byproducts would be a key challenge.
Exploration of Novel Synthetic Routes and Protecting Group Strategies
The synthesis of heavily substituted aromatic compounds is often complicated by competing directing effects and steric hindrance. Novel synthetic methods and the judicious use of protecting groups are essential to overcome these challenges. researchgate.netorganic-chemistry.org
Novel Synthetic Routes:
Modern C–H activation/functionalization reactions offer a more direct and atom-economical approach. nih.gov Instead of relying on traditional EAS reactions, a C–H activation strategy could potentially install the bromo or ethoxy groups with high regioselectivity. This would typically involve a directing group to position a transition metal catalyst (e.g., Rhodium, Palladium) at a specific C–H bond, which is then cleaved and functionalized. For instance, if one started with a precursor containing a directing group at the C2 position, C–H bromination could be directed specifically to the C1 and C3 positions.
Protecting Group Strategies:
In a multistep synthesis, protecting groups are temporary modifications of functional groups used to prevent them from reacting under a given set of conditions. researchgate.netuchicago.edu
Protecting a Phenol: In the proposed synthesis, if the hydroxyl group of 4-isopropylphenol interfered with a subsequent reaction (e.g., a different desired C-C coupling), it could be protected. Common protecting groups for phenols include silyl ethers (like TBDMS) or benzyl ethers. researchgate.netlibretexts.org Silyl ethers are stable to many reaction conditions but are easily removed with fluoride sources. libretexts.org Benzyl ethers are robust but can be removed under mild conditions via hydrogenolysis. libretexts.org
Use of Blocking Groups: In cases where bromination leads to an undesired isomer, a "blocking group" can be used. For example, a sulfonic acid group (–SO₃H) can be introduced at a reactive site (e.g., para to a strong activating group). After performing a reaction at the remaining open sites, the sulfonic acid group can be easily removed by treatment with aqueous acid. This strategy could be employed to ensure the correct placement of the bromine atoms.
The selection of an appropriate protecting group strategy depends on the stability of the group to all subsequent reaction conditions and the ability to remove it selectively without affecting the rest of the molecule. organic-chemistry.org
Table 2: Common Protecting Groups for Hydroxyl Functions
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Stability |
|---|---|---|---|---|
| tert-Butyldimethylsilyl ether | TBDMS | TBDMS-Cl, Imidazole | H⁺ or F⁻ (e.g., TBAF) | Stable to base, mild acid |
| Benzyl ether | Bn | BnBr, Base | H₂, Pd/C (Hydrogenolysis) | Stable to acid, base, redox |
| Methoxymethyl ether | MOM | MOM-Cl, Base | H⁺ (Acid) | Stable to base |
Reactivity and Transformation of 1,3 Dibromo 2 Ethoxy 5 Isopropylbenzene
The chemical behavior of 1,3-Dibromo-2-ethoxy-5-isopropylbenzene is dictated by the electronic and steric properties of its substituents. The two bromine atoms are excellent leaving groups in palladium-catalyzed cross-coupling reactions. The electron-donating nature of the ethoxy and isopropyl groups increases the electron density of the aromatic ring, influencing its reactivity in electrophilic and nucleophilic substitutions.
Nucleophilic Aromatic Substitution Reactions of Halogenated Arene Ethers
Nucleophilic Aromatic Substitution (SNAr) on aryl halides is a fundamental class of reactions for forming new bonds at an aromatic carbon. youtube.com These reactions typically proceed through one of two primary mechanisms: the addition-elimination pathway or the elimination-addition (benzyne) pathway. youtube.com
Directed Nucleophilic Attack and Mechanistic Investigations
For an SNAr reaction to occur via the addition-elimination mechanism, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. youtube.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. youtube.com In the case of this compound, the ring is substituted with electron-donating ethoxy and isopropyl groups, which deactivate the ring toward this type of nucleophilic attack. youtube.com Therefore, the addition-elimination mechanism is highly unfavorable under standard conditions.
The alternative elimination-addition mechanism involves the formation of a highly reactive benzyne (B1209423) intermediate. youtube.comyoutube.com This pathway does not require strong electron-withdrawing groups but instead necessitates a very strong base (like sodium amide, NaNH2) and a hydrogen atom ortho to the leaving group. youtube.com For this compound, a strong base could potentially abstract a proton from the C4 or C6 position, leading to the elimination of a bromide ion and the formation of a benzyne. The subsequent addition of a nucleophile to the benzyne would yield a mixture of products. youtube.com
Influence of Substituent Effects on Reactivity
The reactivity of this compound in SNAr is significantly influenced by its substitution pattern:
Electronic Effects: The ethoxy (–OEt) and isopropyl (–CH(CH₃)₂) groups are both electron-donating groups (EDGs). EDGs increase the electron density on the benzene (B151609) ring, making it less electrophilic and thus less susceptible to attack by nucleophiles. This electronic deactivation is a major barrier to the addition-elimination mechanism. youtube.com
Steric Hindrance: The bulky isopropyl group and the adjacent ethoxy group create significant steric hindrance around the C1 and C3 bromine atoms. This physical obstruction makes it difficult for a nucleophile to approach and attack the carbon atoms bearing the leaving groups, further inhibiting the addition-elimination pathway.
Cross-Coupling Reactions for Functionalization and Derivatization
Palladium-catalyzed cross-coupling reactions represent the most synthetically valuable route for the functionalization of this compound. These reactions are highly efficient for forming carbon-carbon and carbon-heteroatom bonds at the site of the C-Br bonds. wikipedia.org
C–C Bond Forming Reactions (e.g., Heck, Sonogashira, Negishi, Buchwald-Hartwig)
The two bromine atoms on the ring serve as handles for a variety of C-C bond-forming reactions.
Sonogashira Coupling: This reaction couples aryl halides with terminal alkynes and is catalyzed by palladium and a copper(I) co-catalyst. libretexts.orgorganic-chemistry.org It is a powerful tool for synthesizing arylalkynes. Given the two bromine atoms, both mono- and di-alkynylation of this compound are possible by controlling the stoichiometry of the alkyne. Steric hindrance from the ortho-ethoxy group may require more robust catalyst systems or harsher conditions compared to less substituted aryl bromides. libretexts.org
Interactive Table: Sonogashira Coupling Reaction Examples
| Reactant | Coupling Partner | Catalyst System | Product |
| This compound | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | 1-Bromo-2-ethoxy-5-isopropyl-3-(phenylethynyl)benzene |
| This compound | Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI, DIPA | 1,3-Bis(trimethylsilylethynyl)-2-ethoxy-5-isopropylbenzene |
Other Cross-Coupling Reactions: The Heck reaction (coupling with alkenes), Negishi reaction (coupling with organozinc reagents), and Suzuki reaction (coupling with organoboron reagents) are also applicable for derivatizing this scaffold, enabling the introduction of a wide array of carbon-based functionalities.
C–N and C–O Bond Forming Reactions
The Buchwald-Hartwig amination is a premier method for constructing C–N bonds by coupling aryl halides with amines. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction is known for its broad substrate scope and functional group tolerance. wikipedia.org It can be used to introduce primary or secondary amines onto the aromatic ring of this compound. Similar to C-C couplings, selective mono-amination can be achieved by carefully controlling reaction conditions and stoichiometry. The development of sterically hindered phosphine (B1218219) ligands has been crucial for the successful coupling of challenging, sterically encumbered substrates. wikipedia.org
Interactive Table: Buchwald-Hartwig Amination Reaction Examples
| Reactant | Coupling Partner | Catalyst System | Product |
| This compound | Morpholine | Pd₂(dba)₃, BINAP, NaOt-Bu | 4-(3-Bromo-2-ethoxy-5-isopropylphenyl)morpholine |
| This compound | Aniline | Pd(OAc)₂, XPhos, K₃PO₄ | N-(3-Bromo-2-ethoxy-5-isopropylphenyl)aniline |
Oxidation and Reduction Pathways
Oxidation
The alkyl side-chain of this compound is the most likely site for oxidation. The isopropyl group contains a benzylic hydrogen, which is activated towards oxidation. libretexts.org Treatment with strong oxidizing agents, such as hot, acidic potassium permanganate (B83412) (KMnO₄), would likely oxidize the isopropyl group. libretexts.orgmsu.edu Depending on the severity of the conditions, the product could be a ketone (2-(3,5-dibromo-4-ethoxyphenyl)propan-2-ol leading to an acetophenone (B1666503) derivative) or complete cleavage to a carboxylic acid (3,5-dibromo-4-ethoxybenzoic acid). youtube.com Milder, more selective oxidizing agents like manganese dioxide (MnO₂) could potentially be used if a benzylic alcohol were present. youtube.com
Reduction
The carbon-bromine bonds are susceptible to reduction. Catalytic hydrogenation (e.g., using H₂ gas over a palladium-on-carbon catalyst) or reduction with metals in acid can be employed to replace the bromine atoms with hydrogen atoms. msu.eduuantwerpen.be This process, known as hydrodebromination, would convert this compound into 1-ethoxy-3-isopropylbenzene.
Selective Oxidation of Isopropyl Moiety
The oxidation of the isopropyl group on the benzene ring is a well-established transformation that typically proceeds via a free radical mechanism at the benzylic position. This is due to the relative weakness of the benzylic C-H bond, which can be readily cleaved to form a resonance-stabilized benzylic radical. masterorganicchemistry.comnumberanalytics.com For this compound, this reaction would lead to the formation of a tertiary alcohol, a ketone, or a carboxylic acid, depending on the oxidizing agent and reaction conditions used.
Common oxidizing agents for such transformations include potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), which are powerful enough to oxidize the isopropyl group to a carboxylic acid. However, for more selective oxidation to the corresponding ketone, 2-(1,3-dibromo-2-ethoxy-5-yl)propan-2-ol, or cumene (B47948) hydroperoxide derivative, milder and more specialized reagents are required. youtube.com The presence of the two bromine atoms and the ethoxy group can influence the rate and selectivity of the oxidation through their electronic and steric effects.
Below is a table summarizing typical conditions for the selective oxidation of isopropylbenzene derivatives, which can be extrapolated to this compound.
| Oxidizing System | Target Product | Typical Yield (%) | Reference |
| Air, Radical Initiator | Cumene Hydroperoxide | High | youtube.com |
| O₂, Metal Catalyst | Ketone | Moderate to High | wikipedia.org |
| KMnO₄, heat | Carboxylic Acid | High | numberanalytics.com |
| IBX | Ketone | Good | masterorganicchemistry.com |
This table is illustrative and based on general transformations of isopropylarenes.
Reductive Debromination and Hydrogenation Studies
The bromine atoms on the aromatic ring of this compound are susceptible to removal through reductive debromination. This transformation is valuable for synthesizing compounds where the bromine atoms have served their purpose as directing groups or for creating specific substitution patterns.
Catalytic hydrogenation is a common method for reductive dehalogenation. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) are often employed in the presence of hydrogen gas. youtube.comyoutube.com The reaction conditions, such as hydrogen pressure and temperature, can be tuned to achieve selective monodebromination or complete removal of both bromine atoms. The ethoxy and isopropyl groups are generally stable under these conditions, although at very high pressures and temperatures, hydrogenation of the aromatic ring itself can occur. youtube.comchimicatechnoacta.ruyoutube.com
Alternative methods for reductive debromination involve the use of reducing agents like tin hydrides or silanes, often in the presence of a radical initiator. Photochemical methods have also been developed for the reductive dehalogenation of aryl halides.
The following table presents a summary of conditions that are generally effective for the reductive debromination of aryl bromides.
| Reagent/Catalyst | Reducing Agent | Typical Product | Reference |
| Pd/C | H₂ | Debrominated Arene | youtube.com |
| Raney Nickel | H₂ | Debrominated Arene | youtube.com |
| Bu₃SnH, AIBN | - | Debrominated Arene | masterorganicchemistry.com |
| Visible light, photoredox catalyst, H-donor | - | Debrominated Arene | masterorganicchemistry.com |
This table provides general conditions for reductive debromination of aryl bromides.
Mechanistic Studies of Key Transformations Involving the Chemical Compound
Understanding the mechanisms of the reactions involving this compound is crucial for controlling the reaction pathways and achieving the desired products with high selectivity.
Reaction Intermediates and Transition States
In the selective oxidation of the isopropyl moiety , the key intermediate is the benzylic radical formed by the abstraction of a hydrogen atom from the isopropyl group. masterorganicchemistry.comnumberanalytics.com This radical is stabilized by resonance with the aromatic ring. The stability of this radical is influenced by the electronic effects of the substituents on the ring. The electron-donating ethoxy group can further stabilize the radical, while the electron-withdrawing bromine atoms may have a destabilizing effect. The transition state for the hydrogen abstraction step would involve the approach of the radical initiator to the benzylic hydrogen.
For reductive debromination via catalytic hydrogenation, the mechanism typically involves the oxidative addition of the aryl bromide to the metal catalyst surface (e.g., Palladium(0)) to form a Palladium(II) intermediate. This is followed by reductive elimination with a hydride source to yield the debrominated product and regenerate the catalyst. The presence of bulky substituents ortho to the bromine atoms, as in this compound, can sterically hinder the approach to the catalyst surface, potentially affecting the reaction rate. numberanalytics.com
Role of Catalysts and Reaction Conditions in Pathway Selectivity
The choice of catalyst and reaction conditions is paramount in directing the transformation of this compound towards a specific outcome.
In oxidation reactions , the selectivity between forming a hydroperoxide, a ketone, or a carboxylic acid is highly dependent on the oxidant and catalyst used. youtube.comwikipedia.org For instance, using air or molecular oxygen with a radical initiator would favor the formation of the hydroperoxide. Transition metal catalysts can promote the decomposition of the hydroperoxide to the corresponding ketone. wikipedia.org Harsh oxidizing agents like KMnO₄ will typically lead to the complete oxidation to a carboxylic acid. numberanalytics.com
In reductive debromination , the choice of catalyst and reaction conditions can influence the selectivity between mono- and di-debromination. By carefully controlling the amount of hydrogen and the reaction time with a catalyst like Pd/C, it may be possible to selectively remove one bromine atom over the other. The two bromine atoms in this compound are in different steric environments, which could also be exploited for selective monodebromination. Furthermore, the choice of catalyst can determine whether only the C-Br bonds are reduced or if the aromatic ring is also hydrogenated. Rhodium and Ruthenium catalysts are generally more active for arene hydrogenation than Palladium. chimicatechnoacta.ruyoutube.comnih.gov
The directing effects of the substituents also play a crucial role. The ethoxy group is an ortho, para-director, while the bromine atoms are deactivating but also ortho, para-directing. fiveable.melibretexts.orgbyjus.comlibretexts.org The isopropyl group is a weak activating group and is also ortho, para-directing. The interplay of these electronic and steric effects will ultimately determine the regioselectivity of any electrophilic aromatic substitution reactions, although such reactions are outside the scope of the specified transformations. numberanalytics.comfiveable.me
Advanced Spectroscopic Characterization and Structural Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.
Elucidation of Aromatic and Aliphatic Proton and Carbon Environments
In the ¹H NMR spectrum of 1,3-Dibromo-2-ethoxy-5-isopropylbenzene, distinct signals corresponding to the aromatic and aliphatic protons are expected. The aromatic region would likely display two singlets, a consequence of the symmetrical substitution pattern of the benzene (B151609) ring. The proton at the C4 position and the proton at the C6 position, being chemically non-equivalent, would give rise to these separate signals.
The aliphatic region would be characterized by signals from the ethoxy and isopropyl groups. The ethoxy group would present as a quartet for the methylene (B1212753) (-OCH₂-) protons, coupled to the adjacent methyl protons, which would appear as a triplet. The isopropyl group would show a septet for the methine (-CH-) proton, coupled to the six equivalent methyl (-CH₃) protons, which would appear as a doublet.
The ¹³C NMR spectrum would complement the proton data, showing distinct resonances for each unique carbon atom. The number of signals would reflect the molecular symmetry. The carbons bearing the bromine atoms would be significantly shifted downfield.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic-H (C4-H) | 7.2 - 7.4 | s | N/A |
| Aromatic-H (C6-H) | 7.0 - 7.2 | s | N/A |
| Ethoxy -CH₂- | 3.9 - 4.1 | q | ~7.0 |
| Isopropyl -CH- | 2.8 - 3.0 | sept | ~6.9 |
| Ethoxy -CH₃ | 1.3 - 1.5 | t | ~7.0 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C5 (C-isopropyl) | 148 - 152 |
| C2 (C-ethoxy) | 155 - 159 |
| C4 | 130 - 133 |
| C6 | 128 - 131 |
| C1, C3 (C-Br) | 115 - 119 |
| Ethoxy -CH₂- | 64 - 68 |
| Isopropyl -CH- | 33 - 37 |
| Ethoxy -CH₃ | 14 - 16 |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the ethoxy methylene quartet and methyl triplet, and between the isopropyl methine septet and methyl doublet. The absence of coupling between the two aromatic protons would confirm their para-like relationship with respect to each other. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of each proton signal to its corresponding carbon atom, for instance, linking the ethoxy -CH₂- protons to the C-O carbon signal. youtube.comyoutube.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. For this compound, NOESY could show through-space interactions between the ethoxy methylene protons and the aromatic proton at C6, and between the isopropyl methine proton and the aromatic proton at C4, further confirming the substituent positions. youtube.com
Infrared and Raman Spectroscopy for Vibrational Mode Analysis
Table 3: Predicted IR and Raman Active Vibrational Modes for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy |
|---|---|---|
| C-H stretching (aromatic) | 3100 - 3000 | IR, Raman |
| C-H stretching (aliphatic) | 3000 - 2850 | IR, Raman |
| C=C stretching (aromatic) | 1600 - 1450 | IR, Raman |
| C-H bending (aliphatic) | 1470 - 1350 | IR |
| C-O stretching (ether) | 1260 - 1000 | IR |
The IR spectrum would be expected to show strong absorptions corresponding to the C-H stretching of the aliphatic groups and the C-O stretching of the ether linkage. The aromatic C=C stretching bands would also be prominent. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the benzene ring and the C-Br stretching modes.
Ultraviolet-Visible Spectroscopy for Electronic Transitions in Aromatic Systems
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For substituted benzenes like this compound, the absorption bands are related to the π → π* transitions of the aromatic system. The presence of substituents alters the energy of these transitions. The ethoxy group, being an electron-donating group, and the bromine atoms, with their electron-withdrawing inductive effect and electron-donating resonance effect, would cause a bathochromic (red) shift of the primary and secondary absorption bands compared to unsubstituted benzene.
Table 4: Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent
| Transition | Predicted λmax (nm) |
|---|---|
| π → π* (Primary band) | ~210 - 230 |
Mass Spectrometry for Precise Mass Determination and Fragmentation Pathway Analysis
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments. High-resolution mass spectrometry (HRMS) would be used to determine the precise molecular weight of this compound, confirming its elemental composition. The molecular formula is C₁₁H₁₄Br₂O. achemblock.com
The fragmentation pattern in the mass spectrum would be characteristic of the molecule's structure. The presence of two bromine atoms would result in a distinctive isotopic pattern for the molecular ion peak (M, M+2, M+4) due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Common fragmentation pathways would likely involve the loss of the ethoxy group, the isopropyl group, or a bromine atom.
Table 5: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment | Description |
|---|---|
| [M]⁺ | Molecular ion |
| [M - C₂H₅]⁺ | Loss of an ethyl group |
| [M - OC₂H₅]⁺ | Loss of an ethoxy group |
| [M - C₃H₇]⁺ | Loss of an isopropyl group |
| [M - Br]⁺ | Loss of a bromine atom |
X-ray Crystallography for Solid-State Molecular Architecture
Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the definitive three-dimensional structure in the solid state. This technique would precisely determine bond lengths, bond angles, and the conformation of the substituents relative to the benzene ring. It would also reveal the intermolecular interactions, such as van der Waals forces and potential weak hydrogen bonds, that govern the crystal packing. Based on the structures of similar substituted benzenes, it is anticipated that the molecule would adopt a conformation that minimizes steric hindrance between the bulky bromine, ethoxy, and isopropyl groups.
Conformational Analysis and Intermolecular Interactions in Crystalline States
The precise three-dimensional arrangement of molecules within a crystal lattice is dictated by a delicate balance of intramolecular conformational preferences and intermolecular forces. For the compound This compound , a comprehensive understanding of its solid-state structure requires an analysis of how the substituents on the benzene ring influence its conformation and how individual molecules interact with their neighbors. In the absence of direct experimental crystallographic data for this specific compound, this section will explore the anticipated conformational analysis and intermolecular interactions based on established principles of structural chemistry and data from analogous molecular systems.
Conformational Analysis
The conformation of This compound is primarily governed by the steric and electronic effects of its substituents: two bromine atoms, an ethoxy group, and an isopropyl group. The benzene ring itself is planar, but the spatial orientation of the ethoxy and isopropyl groups is subject to rotational freedom around their respective single bonds.
The ethoxy group (-O-CH₂-CH₃) is expected to adopt a conformation that minimizes steric hindrance with the adjacent bulky bromine atom at the C1 position. The torsion angle (C1-C2-O-C(ethyl)) will likely deviate from a fully planar arrangement to alleviate steric strain. Theoretical studies on sterically hindered alkoxybenzenes suggest that the alkyl chain tends to orient itself away from the larger ortho-substituent.
Table 1: Predicted Torsion Angles for Minimum Energy Conformation
| Torsion Angle | Predicted Value (degrees) | Rationale |
|---|---|---|
| C1-C2-O-C(ethyl) | ± 90-120 | Minimization of steric repulsion between the ethoxy group and the ortho-bromine atom. |
Note: These values are predictions based on theoretical models and data from structurally similar compounds in the absence of experimental data for this compound.
Intermolecular Interactions in the Crystalline State
The packing of This compound molecules in a crystal is expected to be driven by a combination of weak intermolecular forces. The bromine atoms are key players in directing the crystal packing through halogen bonding.
Halogen Bonding: The bromine atoms possess a region of positive electrostatic potential on their outermost surface, opposite to the C-Br covalent bond, known as a σ-hole. This region can interact attractively with nucleophilic sites on adjacent molecules. In the crystal structure of This compound , several types of halogen bonds are plausible:
Br···Br Interactions: Type II halogen-halogen contacts, where the electrophilic region of one bromine atom interacts with the nucleophilic equatorial region of another, are a common feature in the crystal packing of brominated aromatic compounds. nih.gov These interactions are highly directional and contribute significantly to the stability of the crystal lattice.
Br···O Interactions: The oxygen atom of the ethoxy group is a potential halogen bond acceptor. An intermolecular interaction between a bromine atom (as a halogen bond donor) and the oxygen atom of a neighboring molecule could be a significant structure-directing force. nih.gov
C-H···Br Interactions: Weak hydrogen bonds involving the aromatic or alkyl C-H groups as donors and a bromine atom as an acceptor are also expected to be present, further stabilizing the crystal packing. nih.gov
Table 2: Plausible Intermolecular Interactions and Their Characteristics
| Interaction Type | Donor | Acceptor | Typical Distance Range (Å) | Significance |
|---|---|---|---|---|
| Halogen Bond (Type II) | C-Br | Br | 3.4 - 3.9 nih.gov | Major directional force in crystal packing. nih.gov |
| Halogen Bond | C-Br | O (ethoxy) | 2.8 - 3.2 | Contributes to lattice stabilization. nih.gov |
| Hydrogen Bond | C-H (aromatic/alkyl) | Br | 2.7 - 3.1 | Provides additional stabilization. nih.gov |
Note: The distance ranges are typical values observed in related structures and are provided for illustrative purposes.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods calculate the electron density of a system to determine its energy and other properties.
Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For aromatic compounds, this involves calculating bond lengths, bond angles, and dihedral angles. Using DFT methods, such as the B3LYP functional with a 6-311G++(d,p) basis set, a process that can be performed with software like Gaussian, the optimized geometry of a molecule can be determined. youtube.comnih.gov For a molecule like 1,3,5-tribromobenzene, these calculations would confirm the planarity of the benzene (B151609) ring and the precise positioning of the bromine atoms. researchgate.net The substitution of hydrogen with the more electronegative bromine atoms can lead to minor distortions in the benzene ring's geometry. researchgate.net
Electronic structure analysis provides insight into the distribution of electrons within the molecule. This includes the generation of molecular electrostatic potential (MEP) maps, which visualize the regions of positive and negative charge, indicating likely sites for electrophilic and nucleophilic attack.
Table 1: Illustrative Optimized Geometric Parameters for 1,3,5-Tribromobenzene (Analog) Note: This data is representative and would be generated from a DFT calculation (e.g., at the B3LYP/6-311++G(d,p) level). Actual values may vary based on the specific computational method.
| Parameter | Value |
| C-C Bond Length (Å) | ~1.39 |
| C-H Bond Length (Å) | ~1.08 |
| C-Br Bond Length (Å) | ~1.89 |
| C-C-C Bond Angle (°) | ~120 |
| C-C-Br Bond Angle (°) | ~120 |
DFT calculations are highly effective in predicting spectroscopic data. For Nuclear Magnetic Resonance (NMR) spectroscopy, the GIAO (Gauge-Including Atomic Orbital) method is commonly used to predict the chemical shifts of ¹H and ¹³C nuclei. spectrabase.com These predicted spectra can be invaluable for confirming the structure of a synthesized compound by comparing them to experimental data. chemicalbook.com
Vibrational frequencies, which correspond to the peaks in an infrared (IR) and Raman spectrum, can also be calculated. nih.gov These calculations help in the assignment of experimental vibrational bands to specific molecular motions, such as stretching and bending of bonds. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for approximations in the theoretical model and the neglect of anharmonicity. nih.gov
Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 1,3,5-Tribromobenzene (Analog) Note: Predicted values are highly dependent on the chosen DFT functional, basis set, and solvent model. These are representative values.
| Nucleus | Predicted Chemical Shift (ppm) | Experimental Shift (ppm) |
| ¹H | 7.5 - 7.8 | 7.68 |
| ¹³C (C-Br) | 90 - 95 | 93.1 |
| ¹³C (C-H) | 130 - 135 | 132.5 |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comresearchgate.net
A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates a molecule is more likely to be reactive. These calculations, typically performed at the same level of theory as the geometry optimization, provide valuable insights into the molecule's electronic behavior. colab.ws
Table 3: Illustrative Frontier Orbital Energies for 1,3,5-Tribromobenzene (Analog) Note: Values are in electron volts (eV) and are representative of a DFT calculation.
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 to -7.5 |
| LUMO Energy | -0.5 to -1.5 |
| HOMO-LUMO Gap | 5.5 to 6.5 |
Molecular Dynamics Simulations for Conformational Landscape Exploration
Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a view of the system in motion. nih.govkummerlaender.eu For a flexible molecule like 1,3-Dibromo-2-ethoxy-5-isopropylbenzene, which has rotatable bonds in its ethoxy and isopropyl substituents, MD simulations are essential for exploring its conformational landscape.
By simulating the molecule's behavior over nanoseconds or longer, researchers can identify the most stable conformations and the energy barriers between them. This is particularly important for understanding how the molecule might interact with other molecules or surfaces. Such simulations can be performed using classical force fields, which are collections of parameters that describe the potential energy of the system. youtube.comnih.gov
Quantitative Structure-Activity Relationships (QSAR) for Analog Design (Excluding biological activity/clinical data)
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to a specific property. While often used for predicting biological activity, QSAR can also be applied to non-biological endpoints such as physical or chemical properties. reddit.comrsc.org
For the design of analogs of this compound, a QSAR model could be developed to predict properties like solubility, boiling point, or partition coefficient based on a set of calculated molecular descriptors. These descriptors can be simple, such as molecular weight, or more complex, derived from DFT calculations (e.g., dipole moment, HOMO-LUMO gap). By building a model with a training set of known compounds, the properties of new, unsynthesized analogs can be predicted, guiding further research.
Theoretical Studies of Reaction Mechanisms and Energetics
Theoretical chemistry can be used to map out the entire pathway of a chemical reaction, identifying transition states and intermediates. This provides a detailed understanding of the reaction mechanism and the energies involved. For a substituted benzene, a key area of investigation would be electrophilic aromatic substitution. researchgate.netnih.gov
By calculating the energies of the starting materials, intermediates, transition states, and products, a reaction energy profile can be constructed. This allows for the determination of activation energies, which are critical for predicting reaction rates. For example, theoretical studies on the bromination of benzene derivatives can explain the regioselectivity of the reaction (i.e., why the bromine adds to a specific position on the ring). chempedia.in These calculations can elucidate the directing effects of existing substituents, such as the ethoxy and isopropyl groups in the title compound.
Analysis of Non-Covalent Interactions and Intermolecular Forces
The intermolecular forces and potential non-covalent interactions of this compound are critical for understanding its aggregation behavior, crystal packing, and interactions with other molecules. Computational chemistry provides powerful tools to investigate these forces, which are primarily governed by a combination of dispersion, halogen bonding, and weak hydrogen bonding.
Dispersion Forces
Halogen Bonding
A key non-covalent interaction for this molecule is expected to be halogen bonding. This interaction occurs between an electrophilic region on a halogen atom (in this case, bromine) and a nucleophilic site on an adjacent molecule. nih.gov The electrophilic region, known as a "σ-hole," is a region of positive electrostatic potential located on the outermost portion of the halogen atom, along the axis of the C-Br covalent bond. bohrium.comresearchgate.net The presence and magnitude of the σ-hole are influenced by the substituents on the aromatic ring. While the electron-donating ethoxy and isopropyl groups might slightly diminish the positive character of the σ-hole compared to a more electron-deficient system, the inherent properties of bromine still allow for the formation of significant halogen bonds. rsc.org
Computational modeling, particularly through the calculation of the Molecular Electrostatic Potential (MEP), can visualize and quantify the σ-hole on the bromine atoms of this compound. acs.org In dimers of this molecule, the bromine atom of one molecule could interact with a region of negative electrostatic potential on another, such as the π-system of the benzene ring, the oxygen atom of the ethoxy group, or the negative equatorial belt of another bromine atom. bohrium.comacs.org Studies on bromobenzene (B47551) clusters have identified several stable dimer configurations, including those involving halogen bonds. nih.gov The strength of these halogen bonds is typically in the range of -6 to -24 kJ/mol, and is highly directional. nih.govnih.gov
The table below provides illustrative data based on computational studies of bromobenzene dimers, which serve as a model for the types of interactions and energies that could be expected for this compound.
| Interaction Type | Description | Exemplary Binding Energy (kJ/mol) | Key Geometric Features |
|---|---|---|---|
| π-Stacking | Parallel arrangement of aromatic rings, stabilized by dispersion and electrostatic interactions. | -15 to -24 | Interplanar distance of ~3.5 Å |
| T-shaped (CH/π) | The edge of one aromatic ring points towards the face of another, involving a C-H bond interacting with the π-system. | -10 to -15 | Near-perpendicular orientation of the rings |
| Halogen Bonding (Br···π) | A bromine atom's σ-hole interacts with the π-electron cloud of an adjacent aromatic ring. | -8 to -12 | C-Br···(ring centroid) angle close to 180° |
| Halogen Bonding (Br···O) | A bromine atom's σ-hole interacts with the lone pair of the oxygen atom in the ethoxy group. | -6 to -10 | C-Br···O angle approaching linearity |
Note: The binding energies are illustrative and based on computational results for bromobenzene dimers. nih.gov The actual values for this compound would require specific calculations.
Hydrogen Bonding
Potential Applications and Future Research Directions Excluding Prohibited Areas
Intermediate in the Synthesis of Advanced Organic Materials
The presence of two bromine atoms allows for sequential or double cross-coupling reactions, making this compound an ideal monomer or precursor for the synthesis of various functional organic materials.
The dibromo functionality of 1,3-Dibromo-2-ethoxy-5-isopropylbenzene enables its use as a monomer in various polymerization reactions to create functional polymers and oligomers. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are powerful tools for this purpose. google.comorganic-chemistry.orgrsc.org
For instance, Suzuki polycondensation, a common method for synthesizing conjugated polymers, couples dibromo aryl monomers with aryl bis-boronic acid derivatives. google.com This could be applied to this compound to produce novel poly(phenylene) derivatives. The ethoxy and isopropyl groups would enhance the solubility of the resulting polymers, a crucial factor for their processability into thin films for electronic applications. nih.govacs.org
Similarly, Sonogashira coupling, which forms carbon-carbon bonds between a terminal alkyne and an aryl halide, can be employed to synthesize poly(phenyleneethynylene)s (PPEs). acs.orgresearchgate.net The reaction of this compound with a di-alkyne monomer would lead to polymers with extended π-conjugation, a key property for organic electronics. The reaction is typically carried out under mild conditions with a palladium catalyst and a copper(I) cocatalyst. acs.orgresearchgate.netresearchgate.net
The table below outlines potential polymer structures that could be synthesized from this compound using different cross-coupling reactions.
| Polymer Type | Co-monomer | Coupling Reaction | Potential Properties |
| Poly(p-phenylene) | 1,4-Benzenediboronic acid | Suzuki Polycondensation | Enhanced solubility, processability, potential for blue emission |
| Poly(p-phenylenevinylene) | 1,4-Divinylbenzene | Heck Coupling | Tunable electronic properties, potential for electroluminescence |
| Poly(p-phenyleneethynylene) | 1,4-Diethynylbenzene | Sonogashira Coupling | High degree of conjugation, potential for use in sensors and organic photovoltaics |
These polymerization methods offer pathways to materials with tailored electronic and photophysical properties, driven by the specific substitution pattern of the monomer.
The structural rigidity of the benzene (B151609) core, combined with the potential for introducing various functionalities through the bromine atoms, makes this compound a promising candidate for the synthesis of liquid crystals and optoelectronic materials.
Thermotropic liquid crystals often consist of a rigid core with flexible side chains. mdpi.comisca.me The dibromo functionality of the title compound can be used to introduce mesogenic units via cross-coupling reactions. For example, coupling with appropriate boronic acids or alkynes could lead to the formation of rod-like or bent-core molecules that exhibit liquid crystalline phases. mdpi.comresearchgate.net The ethoxy and isopropyl groups can influence the packing of the molecules and the temperature range of the mesophases. mdpi.com The synthesis of liquid crystals with lateral fluoro substituents has been shown to influence mesophase behavior, a strategy that could be explored with derivatives of this compound. biointerfaceresearch.com
In the realm of optoelectronic materials, the ability to create extended conjugated systems is paramount. researchgate.net By reacting this compound with chromophoric units, it is possible to synthesize molecules with specific absorption and emission properties. For instance, coupling with electron-donating or electron-accepting moieties can lead to the formation of donor-acceptor molecules with potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The substitution pattern can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning the material's electronic properties. researchgate.net
Role in the Synthesis of Agro-Chemical Intermediates
Polysubstituted aromatic compounds are prevalent in the structures of many herbicides, fungicides, and insecticides. google.commdpi.com The specific arrangement of substituents in this compound makes it a potential intermediate in the synthesis of novel agrochemicals.
The bromine atoms can be replaced with various functional groups through nucleophilic substitution or cross-coupling reactions to build the desired molecular framework. For instance, the introduction of nitrogen-containing heterocycles, a common feature in many pesticides, could be achieved through palladium-catalyzed C-N cross-coupling reactions. nih.gov The presence of the ethoxy and isopropyl groups can modulate the biological activity and the physical properties of the final product, such as its solubility and environmental persistence.
While no specific agrochemicals derived from this exact compound are publicly documented, the synthesis of various halogenated and polysubstituted benzene derivatives for herbicidal and defoliant compositions is a known area of research. google.com The reactivity of the dibromo-pattern offers a versatile handle for combinatorial synthesis to screen for new and effective agrochemical candidates.
Development of Novel Synthetic Reagents and Methodologies Utilizing the Chemical Compound
The unique electronic and steric properties of this compound can be exploited to develop new synthetic reagents and methodologies. The sterically hindered environment around the bromine atoms, due to the adjacent ethoxy and isopropyl groups, can lead to selective reactions.
For example, in palladium-catalyzed cross-coupling reactions, the difference in steric hindrance between the two bromine atoms might allow for selective mono-functionalization under carefully controlled conditions. This would provide a route to unsymmetrically substituted derivatives, which are valuable building blocks for more complex molecules. The development of ligands that can effectively facilitate cross-coupling of sterically hindered substrates is an active area of research. organic-chemistry.orgresearchgate.netnih.govrsc.org
Furthermore, the compound could serve as a scaffold for the development of new organometallic reagents. For instance, monolithiation or dimetallation followed by reaction with various electrophiles could provide a route to a wide range of polysubstituted aromatic compounds that would be difficult to access through other methods.
Green Chemistry Approaches for the Synthesis and Derivatization of the Chemical Compound
The principles of green chemistry encourage the development of more environmentally benign chemical processes. capes.gov.brrsc.orgresearchgate.net For a compound like this compound, this can be applied to both its synthesis and its subsequent derivatization.
Traditional bromination reactions often use elemental bromine, which is hazardous. Greener alternatives could involve the use of less hazardous brominating agents or catalytic methods that improve atom economy.
In the derivatization of this compound, the use of catalytic methods, such as palladium-catalyzed cross-coupling reactions, is inherently greener than stoichiometric reactions as it reduces waste. youtube.com Performing these reactions in more environmentally friendly solvents, such as water or ionic liquids, or even under solvent-free conditions through mechanochemistry, are promising research directions. rsc.orgrsc.org For example, mechanochemical Suzuki polycondensation has been shown to be a sustainable alternative to classical solvent-based polymerization. rsc.org
Conclusion and Outlook
Summary of Key Findings and Current Research Gaps
1,3-Dibromo-2-ethoxy-5-isopropylbenzene is a distinct, highly substituted aromatic compound. Its fundamental physicochemical properties, extrapolated from its structure and data on related compounds, are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| CAS Number | 2379321-83-0 | Chemical Supplier Data achemblock.com |
| Molecular Formula | C₁₁H₁₄Br₂O | Calculated from structure achemblock.com |
| Molecular Weight | 322.04 g/mol | Calculated from atomic weights achemblock.com |
| IUPAC Name | This compound | Standard nomenclature achemblock.com |
| SMILES | CCOC1=C(Br)C=C(C(C)C)C=C1Br | Structural representation achemblock.com |
A critical finding is the significant gap in the scientific literature concerning the experimental validation of this compound's properties and reactivity. While a plausible synthetic route can be proposed, starting from the known precursor 1,3-Dibromo-5-isopropylbenzene (B1302843) , specific reaction conditions, yields, and detailed spectroscopic characterization for the final ethoxylation step are not documented in peer-reviewed journals. The synthesis of the precursor itself is documented, proceeding from 2,6-dibromo-4-isopropylaniline (B1295397) via a Sandmeyer-type reaction. chemicalbook.com
The primary research gap is the near-complete absence of dedicated studies on this compound. There is no available data on its detailed spectroscopic analysis (¹H NMR, ¹³C NMR, IR, Mass Spectrometry), physical properties (melting point, boiling point, solubility), or its reactivity in further chemical transformations. Its potential as a building block in more complex syntheses remains entirely unexplored.
Future Perspectives in the Academic Research of Highly Substituted Dibromo-ethoxy-isopropylbenzenes
The future academic study of this class of compounds holds considerable promise. Research efforts could be directed towards several key areas:
Development of Efficient Synthetic Methodologies: A primary focus should be the development and optimization of synthetic routes to this compound and its isomers. This would involve exploring various ethoxylation methods on the 1,3-dibromo-5-isopropylbenzene precursor, including classical Williamson ether synthesis and more modern copper- or palladium-catalyzed C-O coupling reactions. A systematic study of reaction conditions would be essential to achieve high yields and selectivity.
Comprehensive Spectroscopic and Structural Analysis: Once synthesized, a thorough characterization using modern analytical techniques is imperative. Advanced NMR techniques could elucidate the precise spatial arrangement of the substituents, while X-ray crystallography could provide definitive information on its solid-state structure and intermolecular interactions. This fundamental data is crucial for understanding its chemical behavior.
Exploration of Reactivity and Synthetic Utility: The two bromine atoms on the aromatic ring are prime handles for further functionalization, primarily through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). Future research could investigate the differential reactivity of the two bromine atoms, potentially allowing for sequential and site-selective introduction of new functional groups. This would open pathways to novel, even more complex, and potentially valuable molecules.
Implications for Advanced Synthetic Chemistry and Materials Science
While direct applications are yet to be discovered, the structural motifs present in this compound suggest potential implications for several advanced fields.
Advanced Synthetic Chemistry: As a polyhalogenated and sterically hindered building block, this compound could serve as a unique platform for constructing complex molecular architectures. The ability to selectively functionalize the bromine positions could lead to the synthesis of novel ligands for catalysis or precursors for pharmacologically active molecules. numberanalytics.com The interplay of the bulky isopropyl group and the adjacent ethoxy and bromo substituents could enforce specific conformations in larger molecules, a valuable tool in rational drug design and supramolecular chemistry. openaccessjournals.com
Materials Science: Highly substituted and halogenated aromatic compounds are often precursors to functional materials. ijrar.org Depending on the derivatives synthesized from it, applications could be envisaged in:
Organic Electronics: The core benzene (B151609) structure, when incorporated into larger conjugated systems, could influence the electronic properties of organic semiconductors or emitters for OLEDs. ijrar.org
Liquid Crystals: The anisotropic shape of such molecules could be a basis for designing new liquid crystalline materials.
Functional Polymers: Incorporation into polymers could impart specific properties such as flame retardancy (due to the high bromine content) or altered thermal and mechanical stability.
The true potential of this compound and its derivatives can only be unlocked through dedicated synthetic and characterization efforts. It currently represents an underexplored area of chemical space, holding latent opportunities for innovation in both fundamental and applied chemistry.
Q & A
Basic: What are the standard synthetic routes for preparing 1,3-dibromo-2-ethoxy-5-isopropylbenzene?
Methodological Answer:
The compound is typically synthesized via electrophilic aromatic substitution (EAS) or cross-coupling reactions . For EAS, bromination of a pre-substituted benzene derivative (e.g., 2-ethoxy-5-isopropylbenzene) using brominating agents like Br₂/FeBr₃ can yield the desired product. Alternatively, Suzuki-Miyaura coupling may be employed to introduce substituents regioselectively. Key considerations include optimizing reaction temperature (80–120°C) and solvent polarity (e.g., DCM or THF) to minimize side reactions. Purity is confirmed via GC-MS (>95% by GC) .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
Core techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns and distinguish between ortho/meta/para bromine positions.
- Mass Spectrometry (EI/ESI-MS) : For molecular ion ([M]+) verification and isotopic pattern analysis (Br isotopes at m/z 79/81).
- FT-IR : Identification of C-Br stretches (500–600 cm⁻¹) and ether C-O bonds (~1200 cm⁻¹).
Advanced methods like X-ray crystallography resolve crystal packing effects on reactivity .
Advanced: How do steric and electronic effects influence regioselectivity in further functionalization?
Methodological Answer:
The ethoxy (-OEt) and isopropyl (-iPr) groups exert steric hindrance and electronic directing effects . Computational modeling (DFT at B3LYP/6-311+G(d,p)) predicts preferential electrophilic attack at the para position to the electron-donating ethoxy group. Experimental validation involves competitive reactions with nitrating agents (HNO₃/H₂SO₄), followed by HPLC to quantify product ratios .
Advanced: What thermal stability data are critical for reaction design?
Methodological Answer:
Thermogravimetric analysis (TGA) under nitrogen reveals decomposition onset at ~200°C, with mass loss correlating to Br₂ release. Differential scanning calorimetry (DSC) identifies exothermic peaks (ΔH ≈ -150 kJ/mol) linked to radical intermediates. These data inform safe handling limits and reaction temperature thresholds .
Advanced: How to resolve contradictions in reported reaction yields across studies?
Methodological Answer:
Discrepancies often arise from substrate purity or catalyst loading . Use design of experiments (DoE) to isolate variables (e.g., bromine stoichiometry, solvent purity). Statistical tools like ANOVA quantify the significance of each factor. Cross-referencing with EPA HERO database protocols ensures reproducibility .
Advanced: What methodologies assess environmental persistence or toxicity?
Methodological Answer:
Apply QSAR models (e.g., EPI Suite) to predict biodegradation half-lives and bioaccumulation factors. Experimental validation includes OECD 301F (ready biodegradability) and GC-MS analysis of hydrolysis byproducts (e.g., dibromophenols). EPA risk evaluation frameworks (e.g., ECOTOX) prioritize hazard endpoints .
Basic: What safety protocols are mandated for handling this compound?
Methodological Answer:
Follow Globally Harmonized System (GHS) guidelines :
- Use PPE (nitrile gloves, respirators) to avoid dermal/ocular exposure.
- Store in amber glass under inert gas (Ar/N₂) to prevent photolytic degradation.
- Spill management requires neutralization with NaHCO₃ and disposal via halogen-specific waste streams .
Advanced: How to analyze decomposition products under oxidative conditions?
Methodological Answer:
Use GC-MS or LC-HRMS to identify brominated phenols and ketones formed via radical pathways. Accelerated oxidative studies (H₂O₂/UV) simulate long-term stability. Isotopic labeling (¹⁸O-H₂O) tracks oxygen incorporation in byproducts .
Advanced: What strategies optimize its use as a building block in drug discovery?
Methodological Answer:
Leverage Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups at bromine sites. Computational docking (AutoDock Vina) screens bioactivity against target proteins (e.g., kinase inhibitors). Pharmacokinetic profiling (LogP ≈ 3.5) guides lead optimization .
Advanced: How to separate and quantify positional isomers in synthetic mixtures?
Methodological Answer:
Employ HPLC with a chiral stationary phase (e.g., Chiralpak IA) or SFC (supercritical fluid chromatography) . Method development uses isocratic elution (hexane:IPA 90:10) and diode array detection (UV 254 nm). Calibration curves with authentic standards ensure quantification accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
